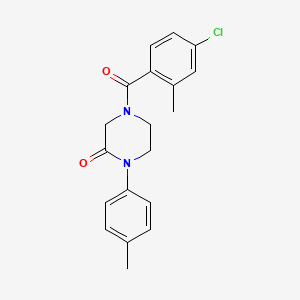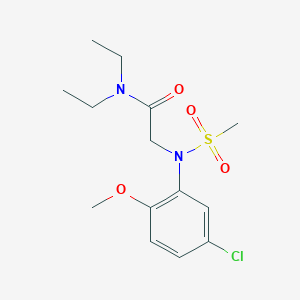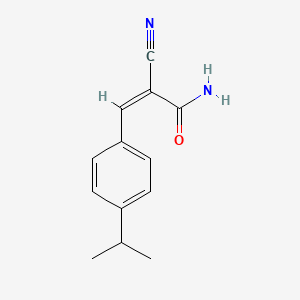![molecular formula C20H26N2O5 B5541804 8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)
8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C20H26N2O5 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.18417193 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
- Antihypertensive Activity : A study by Caroon et al. (1981) explored the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions, including a compound structurally similar to the one , for potential antihypertensive properties. They found specific compounds in this class to be effective alpha-adrenergic blockers, indicating potential use in hypertension treatment (Caroon et al., 1981).
Crystallography and Molecular Structure
- Supramolecular Arrangements : Graus et al. (2010) investigated the crystal structure of related 1,3-diazaspiro[4.5]decane derivatives. Their research highlighted how substituents on the cyclohexane ring influence supramolecular arrangements, which is significant for understanding the structural properties of similar compounds (Graus et al., 2010).
Antiviral Research
- Anti-Coronavirus Activity : Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives, akin to the compound , and evaluated them against human coronavirus. They discovered certain derivatives to be effective in inhibiting coronavirus replication, suggesting the potential of similar compounds in antiviral drug development (Apaydın et al., 2019).
Enantiodivergent Synthesis
- Bis-Spiropyrrolidines Synthesis : Conde et al. (2015) conducted research on the synthesis of bis-spiropyrrolidines, which include structures related to the compound of interest. Their findings on enantiodivergent synthesis processes are relevant to the production of similar complex molecular structures, which could be beneficial in medicinal chemistry (Conde et al., 2015).
Anxiolytic Potential
- Anxiolytic Activity : Kossakowski et al. (1998) synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione, structurally related to the compound , and evaluated their potential as anxiolytics. They found weak receptorial affinity, indicating a possible avenue for developing new anxiolytic drugs (Kossakowski et al., 1998).
Properties
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-25-10-2-7-22-13-20(12-18(22)23)5-8-21(9-6-20)19(24)15-3-4-16-17(11-15)27-14-26-16/h3-4,11H,2,5-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDNXDYUURECTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)


![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)
![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

